molecular formula C16H19N5O3S B14933331 N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide

Cat. No.: B14933331
M. Wt: 361.4 g/mol
InChI Key: JRERHWIQSWIYTG-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiazolidine ring, a phenyl group, a pyrimidine ring, and a beta-alaninamide moiety

Properties

Molecular Formula

C16H19N5O3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C16H19N5O3S/c22-15(7-10-19-16-17-8-1-9-18-16)20-13-3-5-14(6-4-13)21-11-2-12-25(21,23)24/h1,3-6,8-9H,2,7,10-12H2,(H,20,22)(H,17,18,19)

InChI Key

JRERHWIQSWIYTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CCNC3=NC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a primary amine with a thiocarbonyl compound under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic aromatic substitution reaction, where the thiazolidine derivative reacts with a halogenated benzene compound.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving a suitable precursor such as a diaminopyrimidine.

    Coupling with Beta-Alaninamide: The final step involves coupling the pyrimidine derivative with beta-alaninamide using a coupling reagent such as carbodiimide under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced forms.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.

    Pathway Modulation: It can affect various biological pathways by interacting with key proteins, receptors, or nucleic acids, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide: shares structural similarities with other sulfonamides and thiazolidine derivatives.

    Sulfonamide Derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic substituents.

    Thiazolidine Derivatives: Compounds with thiazolidine rings but varying substituents on the ring.

Uniqueness

    Structural Features: The combination of a thiazolidine ring, phenyl group, pyrimidine ring, and beta-alaninamide moiety makes this compound unique.

    Biological Activity: Its specific interactions with molecular targets and pathways may differ from other similar compounds, leading to distinct biological effects.

Biological Activity

N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N~3~-pyrimidin-2-yl-beta-alaninamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and various biological activities, particularly focusing on its anticancer properties.

Structural Characteristics

The compound features a thiazolidine ring with a dioxido group and a pyrimidine moiety, contributing to its unique reactivity and interaction with biological targets. Its molecular formula is C19H23N5O3SC_{19}H_{23}N_{5}O_{3}S, with a molecular weight of approximately 401.5 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. These may include:

  • Formation of the Thiazolidine Ring : Utilizing thioglycolic acid and appropriate aldehydes under acidic conditions.
  • Pyrimidine Integration : Employing nucleophilic substitution reactions to introduce the pyrimidine moiety.
  • Final Coupling : Combining the thiazolidine and pyrimidine components through amide bond formation.

Anticancer Activity

Preliminary studies indicate that this compound exhibits promising anticancer activity by inhibiting c-Met kinase, a receptor tyrosine kinase implicated in various cancers. Inhibition of c-Met can disrupt signaling pathways that promote tumor growth and survival.

Table 1: Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
4-(1H-triazolo[4,3-a]pyridin-3-yl)-N-(thiazol-2-yl)butanamideContains triazolo-pyridine and thiazole ringsPotential anticancer activity
N-(thiazolidin-2-yl)-4-pyridinylbutanamideSimilar thiazolidine structureAntimicrobial properties
5-(trifluoromethyl)-[1,2,4]oxadiazole derivativesContains oxadiazole ringAnti-inflammatory effects

Other Biological Activities

The compound may also exhibit:

  • Antimicrobial Properties : Similar thiazolidine derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Compounds with similar structural features have been reported to reduce inflammation in preclinical studies.

Case Studies

Research has demonstrated that derivatives of thiazolidines possess diverse biological activities. For instance:

  • A study highlighted the synthesis of thiazolidinone derivatives that exhibited significant antibacterial and antifungal properties against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Variations in substituents on the thiazolidine or pyrimidine rings can significantly alter the compound's interaction with biological targets and its overall activity profile.

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